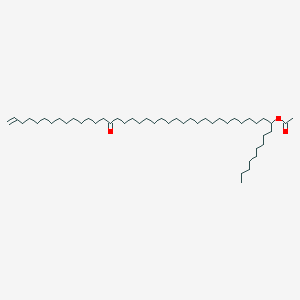

32-Oxohexatetracont-45-EN-10-YL acetate

Description

The compound "32-Oxohexatetracont-45-EN-10-YL acetate" is a highly specialized long-chain ester featuring a 45-carbon backbone with a ketone group at position 32 and an acetate moiety at position 10.

Properties

CAS No. |

138843-17-1 |

|---|---|

Molecular Formula |

C48H92O3 |

Molecular Weight |

717.2 g/mol |

IUPAC Name |

32-oxohexatetracont-45-en-10-yl acetate |

InChI |

InChI=1S/C48H92O3/c1-4-6-8-10-12-13-14-24-27-31-34-38-42-47(50)43-39-35-32-28-25-22-20-18-16-15-17-19-21-23-26-29-33-37-41-45-48(51-46(3)49)44-40-36-30-11-9-7-5-2/h4,48H,1,5-45H2,2-3H3 |

InChI Key |

ICDIZGXAKDCWOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC=C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 32-Oxohexatetracont-45-EN-10-YL acetate typically involves the esterification of 32-Oxohexatetracont-45-EN-10-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of 32-Oxohexatetracont-45-EN-10-YL acetate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

32-Oxohexatetracont-45-EN-10-YL acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

32-Oxohexatetracont-45-EN-10-YL acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 32-Oxohexatetracont-45-EN-10-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on "32-Oxohexatetracont-45-EN-10-YL acetate" are absent, comparisons can be drawn to simpler esters and ketone-containing esters documented in the evidence. Key compounds include hexyl acetate, ethyl octanoate, and cis-3-hexenyl acetate, which share functional groups (acetate esters) or structural motifs (unsaturated bonds).

Table 1: Predicted vs. Experimental Values of Selected Esters (×10⁷ Units)

| Compound | Predicted Values | Experimental Values | |

|---|---|---|---|

| Ethyl octanoate | 14 | 12 | |

| Hexyl acetate | 10 | 8 | |

| cis-3-Hexenyl acetate | 6 | 4 | |

| Allyl hexanoate | 4 | 2 |

Notes:

- The "values" likely correspond to solubility, reactivity, or partition coefficients, though the exact parameter is unspecified in the evidence.

- Longer-chain esters (e.g., ethyl octanoate) exhibit higher predicted and experimental values compared to shorter-chain analogs (e.g., hexyl acetate), suggesting chain length influences physicochemical behavior .

Key Comparative Insights:

Functional Group Impact :

- The acetate group in hexyl acetate (CAS 142-92-7) is associated with moderate volatility and solubility in organic solvents, as indicated by its regulatory classification for industrial and laboratory use .

- Unsaturated analogs like cis-3-hexenyl acetate show reduced predicted/experimental values compared to saturated esters, likely due to altered polarity or steric effects .

Regulatory and Safety Profiles: Hexyl acetate is regulated under REACH (EC 1907/2006) with specific handling precautions for storage, transport, and disposal . Ethyl octanoate and similar esters lack significant hazard labels, implying lower toxicity or reactivity .

Structural Complexity :

- "32-Oxohexatetracont-45-EN-10-YL acetate" far exceeds simpler esters in molecular weight and functionalization. This complexity may confer unique stability, solubility, or bioactivity, but experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.